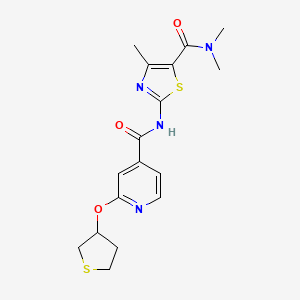

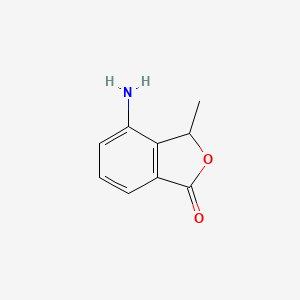

![molecular formula C20H17ClN4 B2848518 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849923-11-1](/img/structure/B2848518.png)

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are considered privileged structures in medicinal chemistry, meaning they are often found in biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrimidines with various electrophiles . The specific synthesis route can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine scaffold .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that contain a pyrazole ring fused with a pyrimidine ring . The specific molecular structure can vary depending on the substituents attached to the scaffold .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions depending on their substituents . For example, they can participate in cycloaddition reactions, substitution reactions, and more .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure . Factors that can influence these properties include the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives have shown significant scientific interest due to their complex chemical structures and potential biological activities. For instance, one study focused on the synthesis of a related compound, emphasizing its moderate anticancer activity. This process involved chlorination and aminization steps, confirmed through various analytical techniques such as IR, 1H NMR, and X-ray diffraction, demonstrating the compound's triclinic crystal system and space group P-1 (Lu Jiu-fu et al., 2015). Similarly, another study detailed the synthesis of a pyrazolo[1,5-a]pyrimidine compound, highlighting the molecular interactions within its crystal structure, which contribute to its potential as a research chemical (H. Repich et al., 2017).

Biological Activities and Applications

Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their biological activities, particularly in the context of anticancer and antimicrobial effects. Several compounds within this chemical class have demonstrated promising activities in vitro, suggesting their potential for further development as therapeutic agents. For instance, novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, containing an amide moiety, were synthesized and analyzed for their molecular structures through single-crystal X-ray diffraction, indicating the scope of these compounds in drug development (Ju Liu et al., 2016).

The diverse chemical modifications possible on the pyrazolo[1,5-a]pyrimidine scaffold allow for the investigation of a wide range of biological activities. These modifications can lead to the discovery of compounds with potent and selective activity against various biological targets. For example, a study on substituted pyrazolo[1,5-a]pyrimidines developed through ultrasound-assisted synthesis reported the regioselectivity of the reaction and the potential for designing compounds with specific biological activities (S. Kaping et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, which can result in the induction of apoptosis within cells . This interaction and the resulting changes contribute to the compound’s cytotoxic activities against certain cell lines .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action also leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells , which can be a critical factor in its action and efficacy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRACRCVSIZGFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

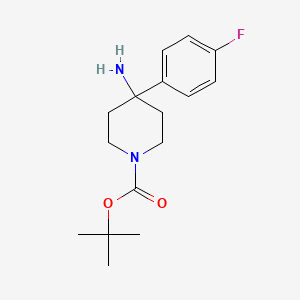

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)

![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)

![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)

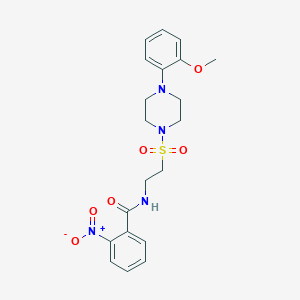

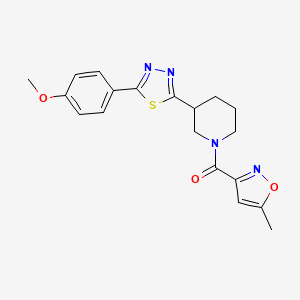

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2848444.png)

![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)

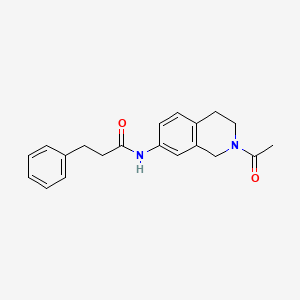

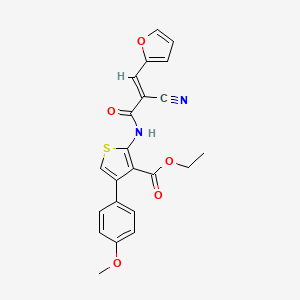

![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)

![5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2848457.png)